4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline
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Overview
Description
4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure substituted with a 4-methylpiperazin-1-yl group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzonitrile with 4-methylpiperazine in the presence of a suitable catalyst to form the intermediate 4-(4-methylpiperazin-1-yl)quinazoline. This intermediate is then subjected to a Heck reaction with styrene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenylethenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-methylpiperazin-1-yl)phenyl derivatives: These compounds share the piperazine and phenyl groups but differ in the core structure.
Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.
Uniqueness
4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-24-13-15-25(16-14-24)21-18-9-5-6-10-19(18)22-20(23-21)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQDPUMJVETEK-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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